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Compound of Interest

Compound Name: 3-Aminocrotonic acid

Cat. No.: B3060992 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-
aminocrotonic acid. Due to the limited availability of published experimental spectra for 3-
aminocrotonic acid, this document presents a comprehensive analysis of its expected

spectroscopic characteristics, supplemented with experimental data for its close analogue,

methyl 3-aminocrotonate. This approach allows for a thorough understanding of the structural

features of 3-aminocrotonic acid and provides a framework for the interpretation of its

spectroscopic data.

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for 3-
aminocrotonic acid and its methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent
Chemical
Shift (δ)
[ppm]

Multiplicity Integration Assignment

3-

Aminocrotoni

c Acid

(Expected)

D₂O ~1.9 Singlet 3H CH₃

~4.5 Singlet 1H =CH

Methyl 3-

Aminocrotona

te

CDCl₃ 1.90 Singlet 3H CH₃-C=

3.64 Singlet 3H O-CH₃

4.52 Singlet 1H =CH

~4.7 (broad) Singlet 2H NH₂

Note: In D₂O, the acidic proton of the carboxylic acid and the amine protons of 3-
aminocrotonic acid are expected to exchange with the solvent and will likely not be observed.

Table 2: ¹³C NMR Spectroscopic Data
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Compound Solvent
Chemical Shift (δ)
[ppm]

Assignment

3-Aminocrotonic Acid

(Expected)
D₂O ~20 CH₃

~85 =CH

~160 C=

~175 C=O

Methyl 3-

Aminocrotonate
CDCl₃ 21.9 CH₃-C=

50.0 O-CH₃

83.1 =CH

160.2 C=

170.8 C=O

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
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Compound Functional Group
Expected/Observed
Wavenumber
(cm⁻¹)

Description

3-Aminocrotonic Acid

(Expected)
O-H (Carboxylic Acid) 3300-2500 (broad)

Hydrogen-bonded

hydroxyl stretch

N-H (Amine) 3500-3300 (medium) N-H stretch

C=O (Carboxylic Acid) ~1700 Carbonyl stretch

C=C (Alkene) ~1650 C=C stretch

N-H (Amine) ~1600 N-H bend

Methyl 3-

Aminocrotonate

(Observed)

N-H (Amine) 3430, 3320 N-H stretch

C=O (Ester) 1660 Carbonyl stretch

C=C (Alkene) 1610 C=C stretch

N-H (Amine) 1560 N-H bend

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

Compound Ionization Mode Expected m/z Description

3-Aminocrotonic Acid ESI+ 102.05 [M+H]⁺

ESI- 100.04 [M-H]⁻

Methyl 3-

Aminocrotonate
EI 115.06 [M]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.

The sample is dissolved in a vial before being transferred to a high-quality 5 mm NMR

tube.

If the sample contains particulate matter, it should be filtered through a small plug of cotton

or glass wool in a Pasteur pipette directly into the NMR tube.

An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift

calibration, although modern spectrometers can reference the residual solvent signal.

Instrumental Analysis:

The NMR tube is placed in the spectrometer's probe.

The magnetic field is "locked" onto the deuterium signal of the solvent.

The magnetic field homogeneity is optimized through a process called "shimming" to

obtain sharp spectral lines.

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and

improve the signal-to-noise ratio.

The acquired FID is then Fourier transformed to generate the frequency-domain NMR

spectrum.
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The spectrum is phased, baseline corrected, and the chemical shifts are referenced.

For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond

or zinc selenide).

A pressure clamp is applied to ensure good contact between the sample and the crystal.

Instrumental Analysis:

A background spectrum of the empty ATR crystal is recorded.

The sample spectrum is then acquired.

The instrument's software automatically subtracts the background spectrum from the

sample spectrum to produce the final IR spectrum.

The spectrum is typically plotted as transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

Sample Preparation:

The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, water) to

a concentration of approximately 1 mg/mL.
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This stock solution is then further diluted to the low µg/mL to ng/mL range.

The final solution should be free of any particulate matter.

Instrumental Analysis:

The sample solution is introduced into the ESI source via direct infusion or through a liquid

chromatograph.

A high voltage is applied to the tip of the capillary, causing the sample to form a fine spray

of charged droplets.

The solvent evaporates from the droplets, leading to the formation of gas-phase ions of

the analyte.

These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of ions at each m/z value, generating the mass

spectrum.

Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of an organic compound.

To cite this document: BenchChem. [Spectroscopic Analysis of 3-Aminocrotonic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3060992#spectroscopic-data-of-3-aminocrotonic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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